molecular formula C14H16N4O B13873258 1-(4-Quinoxalin-2-ylpiperazin-1-yl)ethanone

1-(4-Quinoxalin-2-ylpiperazin-1-yl)ethanone

Katalognummer: B13873258
Molekulargewicht: 256.30 g/mol
InChI-Schlüssel: KCJAXVQNKAMKFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Quinoxalin-2-ylpiperazin-1-yl)ethanone is a compound that belongs to the class of quinoxaline derivatives Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse biological activities and chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Quinoxalin-2-ylpiperazin-1-yl)ethanone typically involves the reaction of quinoxaline derivatives with piperazine. One common method is the condensation of 2-chloroquinoxaline with piperazine in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Quinoxalin-2-ylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .

Wissenschaftliche Forschungsanwendungen

1-(4-Quinoxalin-2-ylpiperazin-1-yl)ethanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Quinoxalin-2-ylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an antagonist or agonist at certain receptors, such as dopamine or serotonin receptors. The compound’s effects are mediated through these interactions, leading to changes in cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-Quinoxalin-2-ylpiperazin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the quinoxaline and piperazine moieties makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C14H16N4O

Molekulargewicht

256.30 g/mol

IUPAC-Name

1-(4-quinoxalin-2-ylpiperazin-1-yl)ethanone

InChI

InChI=1S/C14H16N4O/c1-11(19)17-6-8-18(9-7-17)14-10-15-12-4-2-3-5-13(12)16-14/h2-5,10H,6-9H2,1H3

InChI-Schlüssel

KCJAXVQNKAMKFP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.